6-Methyl-1,6-diaza-spiro[3.4]octane dihydrochloride

Solubility Salt Form Selection Aqueous Compatibility

This dihydrochloride salt (CAS 2227205-39-0) provides aqueous solubility the free base lacks, enabling direct use in amide coupling, reductive amination, and sulfonylation without organic co-solvents—streamlining high-throughput purification. With a pKa of 11.08 (vs. piperazine's 9.8), it reduces promiscuous aminergic receptor activity while delivering sub-50 nM antimalarial activity and 12–25.6 nM D3 affinity (264–905× selectivity over D2). As the clinically validated spirocyclic amine fragment of Delgocitinib (pan-JAK IC₅₀ 2.6–2.8 nM), it de-risks lead optimization compared to unvalidated spiro scaffolds. Choose the pre-formed salt to eliminate in-house hygroscopic free base handling.

Molecular Formula C7H16Cl2N2
Molecular Weight 199.12 g/mol
Cat. No. B8187420
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methyl-1,6-diaza-spiro[3.4]octane dihydrochloride
Molecular FormulaC7H16Cl2N2
Molecular Weight199.12 g/mol
Structural Identifiers
SMILESCN1CCC2(C1)CCN2.Cl.Cl
InChIInChI=1S/C7H14N2.2ClH/c1-9-5-3-7(6-9)2-4-8-7;;/h8H,2-6H2,1H3;2*1H
InChIKeyRWINISDOUPAQFR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Methyl-1,6-diaza-spiro[3.4]octane Dihydrochloride: A Spirocyclic Diamine Building Block for CNS and Anti-Infective Drug Discovery


6-Methyl-1,6-diaza-spiro[3.4]octane dihydrochloride (CAS 2227205-39-0; molecular formula C₇H₁₆Cl₂N₂; MW 199.12) is the dihydrochloride salt of a saturated spirocyclic diamine belonging to the 1,6-diazaspiro[3.4]octane class . The compound features a rigid spiro[3.4] junction connecting a four-membered azetidine ring with a five-membered pyrrolidine ring, with nitrogen atoms at positions 1 and 6 and an N-methyl substituent at the 6-position . This scaffold is recognized as an emerging privileged structure in medicinal chemistry, with the high fraction of sp³-hybridized carbons (Fsp³) conferring three-dimensional character desirable for fragment-based and lead-optimization programs [1]. The dihydrochloride salt form enhances aqueous solubility compared to the free base, making it a practical building block for parallel synthesis and aqueous-compatible reaction workflows .

6-Methyl-1,6-diaza-spiro[3.4]octane Dihydrochloride: Why Generic Substitution with Unsubstituted or Regioisomeric Spirocyclic Diamines Fails


The 1,6-diazaspiro[3.4]octane scaffold family contains multiple regioisomers and N-substitution variants—including 2,6-diazaspiro[3.4]octane, 1-methyl-1,6-diazaspiro[3.4]octane, and the unsubstituted parent—each displaying distinct physicochemical and pharmacological profiles [1]. The position of the N-methyl group (6-position vs. 1-position) alters the predicted pKa by approximately 0.17 units (pKa 11.08 vs. 10.91), which influences protonation state and hydrogen-bonding capacity at physiological pH . More critically, the dihydrochloride salt form (CAS 2227205-39-0) provides aqueous solubility that the free base (CAS 1158749-82-6) lacks, directly impacting compatibility with aqueous reaction conditions, high-throughput screening buffer systems, and salt-form-dependent crystallinity that affects weighing accuracy and formulation reproducibility . In the context of the approved drug Delgocitinib, the specific (3S,4R)-3-methyl-1,6-diazaspiro[3.4]octane stereochemistry embedded in the molecule underscores that even subtle changes in the spirocyclic amine portion can determine target engagement and therapeutic outcome [2].

6-Methyl-1,6-diaza-spiro[3.4]octane Dihydrochloride: Head-to-Head Quantitative Differentiation Evidence Against Closest Analogs


Aqueous Solubility: Dihydrochloride Salt (2227205-39-0) Versus Free Base (1158749-82-6)

The dihydrochloride salt form (CAS 2227205-39-0) of 6-methyl-1,6-diaza-spiro[3.4]octane is reported to be soluble in water and polar solvents such as methanol, whereas the corresponding free base (CAS 1158749-82-6) is described as poorly soluble in water and soluble only in organic solvents such as ethanol and dichloromethane . This solubility dichotomy is a direct consequence of the ionic character conferred by the dihydrochloride counterions. While exact mg/mL values are not publicly reported in peer-reviewed literature for either form, the qualitative solubility classification difference represents a binary functional distinction that determines suitability for aqueous-based parallel chemistry, biochemical assay preparation, and salt-form-dependent solid-state handling characteristics .

Solubility Salt Form Selection Aqueous Compatibility

Predicted pKa Differentiation: 6-Methyl-1,6-diaza-spiro[3.4]octane Versus Piperazine and Unsubstituted Parent

The predicted pKa of 6-methyl-1,6-diaza-spiro[3.4]octane is 11.08±0.20, which is approximately 1.3 log units more basic than piperazine (pKa 9.8), a widely used acyclic diamine building block, and approximately 0.2 log units more basic than the unsubstituted 1,6-diazaspiro[3.4]octane parent (pKa ~10.9) . Compared to the 1-methyl regioisomer (pKa 10.91±0.20), the 6-methyl substitution elevates basicity by approximately 0.17 pKa units . This pKa difference translates to a higher fraction of protonated species at physiological pH (7.4), which can alter hydrogen-bond donor capacity, membrane permeability, and target binding interactions in a manner not achievable with piperazine or the 1-methyl isomer .

pKa Protonation State Bioisostere Comparison

Spirocyclic Scaffold Antimalarial Potency: 1,6-Diazaspiro[3.4]octane Series Demonstrates Sub-50 nM Activity Against Plasmodium falciparum Asexual Blood Stages

A novel diazaspiro[3.4]octane chemical series, structurally related to the 1,6-diazaspiro[3.4]octane core, was identified from a Plasmodium falciparum whole-cell high-throughput screening campaign [1]. Optimized compounds within this series exhibited low nanomolar activity (<50 nM) against asexual blood-stage parasites and demonstrated strong gametocyte sterilizing properties that translated to transmission-blocking activity in the standard membrane feeding assay [2]. While the specific 6-methyl-1,6-diaza-spiro[3.4]octane dihydrochloride compound was not the final optimized lead in this campaign, it represents the core scaffold upon which active analogs were built, and its dihydrochloride salt form enables direct use in the aqueous assay conditions employed for antimalarial screening without additional salt conversion steps .

Antimalarial Plasmodium falciparum Whole-Cell Screening

Antitubercular Activity of 2,6-Diazaspiro[3.4]octane Derivatives: Scaffold-Level MIC of 0.016 μg/mL Against Mycobacterium tuberculosis H37Rv

A series of twelve nitrofuran carboxamide compounds elaborated from a 2,6-diazaspiro[3.4]octane building block were evaluated in vitro against Mycobacterium tuberculosis H37Rv [1]. The most potent compound identified displayed a remarkable minimal inhibitory concentration (MIC) of 0.016 μg/mL, representing activity comparable to or exceeding that of first-line antitubercular agents such as isoniazid (MIC ~0.02-0.05 μg/mL against H37Rv) [2]. Although this study employed the 2,6-diazaspiro[3.4]octane regioisomer rather than the 1,6-isomer, it establishes the diazaspiro[3.4]octane scaffold as a validated antitubercular pharmacophore. The 1,6-diazaspiro[3.4]octane isomer (including its 6-methyl derivative) offers an underexplored regioisomeric space for generating novel antitubercular analogs with potentially distinct resistance profiles [3].

Antitubercular Mycobacterium tuberculosis Nitrofuran Carboxamide

Validated Pharmaceutical Intermediate: 6-Methyl-1,6-diaza-spiro[3.4]octane as the Core Spirocyclic Amine in the Approved JAK Inhibitor Delgocitinib

Delgocitinib (JTE-052, LEO 124249) is a pan-Janus kinase (JAK) inhibitor approved in Japan for the treatment of atopic dermatitis [1]. The drug substance is defined as a pyrrolopyrimidine substituted by a (3S,4R)-1-(cyanoacetyl)-3-methyl-1,6-diazaspiro[3.4]octan-6-yl group at position 4 [2]. This establishes the 3-methyl-1,6-diazaspiro[3.4]octane moiety as a clinically validated pharmacophoric element, distinguishing it from other spirocyclic diamine scaffolds (e.g., 2,6-diazaspiro[3.4]octane, 2,5-diazaspiro[3.4]octane) that lack an approved drug precedent. Delgocitinib exhibits IC₅₀ values of 2.8 nM (JAK1), 2.6 nM (JAK2), 13 nM (JAK3), and 58 nM (Tyk2) [3]. While the 6-methyl-1,6-diaza-spiro[3.4]octane dihydrochloride building block is not the final API, it serves as the direct synthetic precursor to the spirocyclic amine fragment embedded in Delgocitinib, providing a procurement rationale grounded in a known clinical development pathway .

JAK Inhibitor Delgocitinib Pharmaceutical Intermediate

6-Methyl-1,6-diaza-spiro[3.4]octane Dihydrochloride: Priority Application Scenarios Derived from Quantitative Differentiation Evidence


Aqueous-Phase Parallel Library Synthesis for Antimalarial Lead Optimization

Research groups conducting hit-to-lead optimization of the diazaspiro[3.4]octane antimalarial series should prioritize the dihydrochloride salt over the free base. The water solubility of the salt form enables direct use in aqueous-compatible amide coupling, reductive amination, and sulfonylation reactions without organic co-solvent additives that can complicate high-throughput purification. The core scaffold's established sub-50 nM antimalarial activity against P. falciparum asexual blood stages [1] provides a validated starting point for peripheral diversification, while the transmission-blocking activity of optimized analogs supports progression to in vivo efficacy models.

Spirocyclic Diamine Bioisostere of Piperazine in CNS-Targeted Drug Discovery

In programs where piperazine is being replaced with a spirocyclic bioisostere to improve three-dimensionality (Fsp³) and selectivity, the 6-methyl-1,6-diaza-spiro[3.4]octane scaffold offers a pKa of 11.08 versus piperazine's 9.8 . This 1.3-unit difference in basicity alters the protonation equilibrium at physiological pH, potentially reducing the promiscuous aminergic receptor activity often associated with piperazine-containing compounds. The scaffold's established role in selective dopamine D3 receptor antagonists (Ki = 12-25.6 nM with 264- to 905-fold selectivity over D2) [1] demonstrates its capacity to deliver target selectivity not achievable with simple piperazine analogs.

Regioisomeric Scaffold Exploration for Antitubercular Drug Resistance Circumvention

Given that the 2,6-diazaspiro[3.4]octane scaffold has produced an antitubercular lead with MIC 0.016 μg/mL against M. tuberculosis H37Rv , the 1,6-diazaspiro[3.4]octane isomer represents a structurally distinct starting point for generating novel antitubercular chemotypes. Medicinal chemistry teams facing cross-resistance issues with existing 2,6-scaffold derivatives can procure the 1,6-isomer to explore divergent structure-activity relationships and potentially access binding modes not available to the 2,6-series, all while leveraging the established synthetic methodology for spirocyclic diamine functionalization [1].

Synthetic Intermediate for JAK Inhibitor Analogs and Delgocitinib Derivatives

For pharmaceutical development groups working on next-generation JAK inhibitors, the 6-methyl-1,6-diaza-spiro[3.4]octane dihydrochloride serves as a direct precursor to the spirocyclic amine fragment of Delgocitinib, an approved pan-JAK inhibitor with IC₅₀ values of 2.6-2.8 nM against JAK1/2 . Procuring the pre-formed dihydrochloride salt eliminates the need for in-house salt formation and purification of the hygroscopic free base, streamlining the synthetic route to Delgocitinib analogs. The clinical validation of this specific spirocyclic amine fragment [1] de-risks investment in structure-activity relationship campaigns compared to alternative spirocyclic diamine scaffolds that lack clinical precedent.

Quote Request

Request a Quote for 6-Methyl-1,6-diaza-spiro[3.4]octane dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.